(E)-4-(3,4,5-Trimethoxystyryl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNACKMMQGBVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326750 | |
| Record name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116519-00-7 | |
| Record name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80326750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for E 4 3,4,5 Trimethoxystyryl Phenol and Its Analogues
General Synthetic Strategies for Styrylbenzene Scaffolds
The formation of the carbon-carbon double bond in the stilbene (B7821643) core is a critical step in the synthesis of (E)-4-(3,4,5-Trimethoxystyryl)phenol and its derivatives. Several powerful olefination and cross-coupling reactions are commonly employed for this purpose, each with its own advantages regarding stereoselectivity and functional group tolerance.
The Wittig reaction is a widely used method for alkene synthesis, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. masterorganicchemistry.com In the context of stilbene synthesis, this typically involves the reaction of a benzylphosphonium salt with a benzaldehyde (B42025) derivative in the presence of a base. nih.govmcmaster.ca The geometry of the resulting alkene can be influenced by the nature of the ylide and the reaction conditions. masterorganicchemistry.com
A popular modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes a phosphonate (B1237965) carbanion. wikipedia.org This method often provides excellent (E)-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org The HWE reaction is a reliable tool for producing (E)-alkenes from stabilized phosphonate carbanions and aldehydes. wikipedia.orgconicet.gov.ar
Palladium-catalyzed cross-coupling reactions are also central to stilbene synthesis. The Heck reaction , which couples an unsaturated halide with an alkene, is a powerful method for forming the stilbene double bond. nih.govwikipedia.orgmdpi.com This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, typically employs a palladium catalyst and a base. wikipedia.org It has been successfully used to synthesize various substituted stilbenes, including hydroxystilbenes. nih.govresearchgate.net
Specific Approaches for Incorporating the 3,4,5-Trimethoxystyryl Moiety
The synthesis of this compound specifically requires the strategic coupling of a 3,4,5-trimethoxyphenyl unit and a 4-hydroxyphenyl unit. The aforementioned synthetic strategies can be adapted for this purpose.
One common approach involves a Wittig or Horner-Wadsworth-Emmons reaction between 3,4,5-trimethoxybenzaldehyde (B134019) and a 4-hydroxybenzylphosphonium salt or phosphonate. nih.govmcmaster.cawikipedia.org The phenolic hydroxyl group may require protection, for example as an acetate (B1210297) or methoxymethyl (MOM) ether, during the reaction to prevent unwanted side reactions, followed by a deprotection step to yield the final product.
Alternatively, a Heck reaction can be employed by coupling 3,4,5-trimethoxystyrene (B3047028) with a protected 4-halophenol (e.g., 4-iodo- or 4-bromophenol) or a 4-hydroxyphenylboronic acid derivative in a Suzuki coupling. nih.govnih.gov The use of a protected phenol (B47542) is often necessary to ensure compatibility with the reaction conditions. For instance, 4-acetoxystyrene (B54282) can be coupled with a suitable aryl halide, followed by hydrolysis of the acetate group to reveal the phenol.
A retrosynthetic analysis for the synthesis of hydroxystilbenes highlights two primary Wittig-based routes: Route A involves reacting a phenolic aldehyde with a standard benzylphosphonium salt, while Route B utilizes a phenolic phosphonium salt and a functionalized aldehyde. mcmaster.ca For the synthesis of this compound, this would translate to either reacting 4-hydroxybenzaldehyde (B117250) with 3,4,5-trimethoxybenzylphosphonium ylide or reacting 3,4,5-trimethoxybenzaldehyde with 4-hydroxybenzylphosphonium ylide.
Derivatization Strategies to Modulate Biological Activity
Modification of the core structure of this compound can lead to analogues with altered biological activities. A primary site for derivatization is the phenolic hydroxyl group.
O-alkylation of the 4'-hydroxyl group has been explored to generate a variety of ethers. For example, reaction of the parent phenol with alkyl halides, such as ethyl bromoacetate, in the presence of a base like potassium carbonate in a solvent like dry DMF can yield the corresponding ether derivatives. researchgate.net This strategy has been used to synthesize a series of 4'-O-substituted derivatives of 3,4,5-trimethoxy-4'-hydroxystilbene. researchgate.net Hydrolysis of ester-containing derivatives can then provide the corresponding carboxylic acids. researchgate.net
Advanced Spectroscopic and Analytical Characterization of E 4 3,4,5 Trimethoxystyryl Phenol and Its Derivatives
Mass Spectrometry (MSn, FTICR-MSn, HR-MS) for Structural Elucidation
High-resolution mass spectrometry (HR-MS) is a fundamental tool for the structural elucidation of novel and known compounds. For (E)-4-(3,4,5-Trimethoxystyryl)phenol (C₁₇H₁₈O₄), HR-MS provides the high-accuracy mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are frequently employed for this purpose. Tandem mass spectrometry (MSn) experiments, which involve multiple stages of mass selection and fragmentation, are then used to probe the compound's structure and connectivity.
Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion ([M]+• at m/z 286) is expected to undergo characteristic fragmentations. The primary fragmentation events for methoxylated stilbenes typically involve:
Loss of Methyl Radicals: The trimethoxy-substituted ring is prone to the sequential loss of methyl radicals (•CH₃, 15 Da). The initial loss would produce a prominent ion at m/z 271.
Cleavage of the Ethylene (B1197577) Bridge: Scission of the vinylic bond can lead to fragments corresponding to the substituted styrene and phenol (B47542) moieties.
Retro-Diels-Alder (RDA) type reactions: While less common for simple stilbenes, complex rearrangements can occur.
Loss of other small neutral molecules: This can include the loss of carbon monoxide (CO, 28 Da) or formaldehyde (CH₂O, 30 Da) from the ring structures after initial fragmentation.
Table 1: Predicted Mass Spectrometric Fragments of this compound
| m/z | Proposed Formula | Description of Loss |
|---|---|---|
| 286 | [C₁₇H₁₈O₄]⁺• | Molecular Ion [M]⁺• |
| 271 | [C₁₆H₁₅O₄]⁺ | Loss of a methyl radical (•CH₃) |
| 256 | [C₁₅H₁₂O₄]⁺• | Loss of two methyl radicals and subsequent rearrangement |
| 181 | [C₁₀H₁₃O₃]⁺ | Fragment corresponding to the trimethoxystyryl cation |
| 166 | [C₉H₈O₃]⁺• | Loss of a methyl radical from the trimethoxystyryl fragment |
| 107 | [C₇H₇O]⁺ | Fragment corresponding to the hydroxyphenyl cation |
The geometric isomers of stilbenes, (E) and (Z), often exhibit different physical properties and biological activities. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for their separation and identification. ub.edu The two isomers of 4-(3,4,5-Trimethoxystyryl)phenol can be effectively separated using reversed-phase high-performance liquid chromatography (HPLC).
Due to its more planar and linear structure, the (E)-isomer typically interacts more strongly with the nonpolar stationary phase (like C18) and thus has a longer retention time compared to the less planar (Z)-isomer. nsf.gov The mass spectrometer serves as a highly sensitive and selective detector. While the (E) and (Z) isomers will produce identical mass spectra due to having the same mass and fragmentation patterns, their separation in the chromatographic dimension allows for their unambiguous identification and quantification in a mixture. nsf.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov
The ¹H NMR spectrum is particularly diagnostic for the (E)-configuration of the double bond. The two vinylic protons (H-α and H-β) appear as doublets with a large coupling constant (J), typically in the range of 16-18 Hz, which is characteristic of a trans-alkene. ub.edu The signals for the aromatic protons on the two rings appear in distinct regions, and their splitting patterns provide information about the substitution pattern. The three methoxy (B1213986) groups give rise to sharp singlet signals.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all 17 carbon atoms in the molecule, allowing for the complete assignment of the carbon skeleton.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for structurally similar methoxylated stilbenes and general NMR principles. ub.edursc.orgamazonaws.com
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Proton | Predicted δ (ppm), Multiplicity, J (Hz) | Carbon | Predicted δ (ppm) |
| Phenolic OH | ~5.0, br s | C-4' (C-OH) | ~156.0 |
| H-2', H-6' | ~7.4, d, J ≈ 8.5 | C-2', C-6' | ~128.0 |
| H-3', H-5' | ~6.8, d, J ≈ 8.5 | C-3', C-5' | ~115.5 |
| H-α | ~7.0, d, J ≈ 16.5 | C-1' | ~129.0 |
| H-β | ~7.1, d, J ≈ 16.5 | C-α | ~127.0 |
| H-2, H-6 | ~6.7, s | C-β | ~129.5 |
| 3,5-OCH₃ | ~3.9, s | C-1 | ~132.0 |
| 4-OCH₃ | ~3.8, s | C-2, C-6 | ~104.0 |
| C-3, C-5 | ~153.0 | ||
| C-4 | ~138.0 | ||
| 3,5-OCH₃ | ~56.0 | ||
| 4-OCH₃ | ~61.0 |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of stilbenes, including purity determination and the separation of isomers. nih.gov For this compound, a reversed-phase HPLC method is typically employed. nih.govresearchgate.net
This method utilizes a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica column, and a polar mobile phase. The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol. nih.govchromatographyonline.com A small amount of acid, such as formic acid or acetic acid, is often added to the mobile phase to ensure the phenolic hydroxyl group is protonated, which results in sharper, more symmetrical peaks.
Purity analysis is performed by chromatographing the sample and integrating the area of the main peak corresponding to the (E)-isomer. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. This method is also highly effective for separating the (E)-isomer from its (Z)-isomer, which would appear as a separate peak with a different retention time, allowing for the assessment of isomeric purity. nih.gov Detection is typically carried out using a UV-Vis or photodiode array (PDA) detector at a wavelength of maximum absorbance for the stilbene (B7821643) chromophore (around 320 nm). nih.gov
Table 3: Typical HPLC Conditions for the Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 10% B to 90% B over 30 minutes) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV/PDA at ~320 nm |
| Injection Volume | 5 - 20 µL |
Preclinical Biological Activities and Molecular Mechanisms of E 4 3,4,5 Trimethoxystyryl Phenol Analogues
Chemopreventive and Anti-proliferative Activities
(E)-4-(3,4,5-Trimethoxystyryl)phenol and its synthetic analogues have emerged as a significant class of compounds in preclinical cancer research. Their therapeutic potential stems from their ability to hinder cancer cell growth, trigger programmed cell death, and disrupt the cellular machinery essential for cell division.
Inhibition of Cancer Cell Proliferation
Analogues of this compound have demonstrated considerable efficacy in curbing the proliferation of various human cancer cell lines. For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as cis-restricted analogues, exhibited potent antiproliferative activity against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells. nih.gov Similarly, certain chalcone (B49325) derivatives have shown significant inhibitory effects. nih.gov The antiproliferative activity of these compounds is often evaluated by determining their IC50 value, which is the concentration required to inhibit 50% of cell growth. For instance, some madecassic acid analogues have shown IC50 values in the range of 3.57 to 6.32 µM in KB (mouth) and HepG2 (liver) cancer cell lines. researchgate.net
The structural features of these analogues play a crucial role in their antiproliferative potency. The presence of a 3,4,5-trimethoxyphenyl group is often associated with enhanced activity. mdpi.com Studies on various cancer cell lines, including those of the breast (MCF-7, MDA-MB-231), lung (A549), and prostate, have consistently highlighted the importance of this moiety. mdpi.comnih.gov For example, one analogue, (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol, displayed a potent IC50 value of 0.39 µM in MCF-7 cells. mdpi.com Another resveratrol (B1683913) analogue, 3,4,4',5-tetramethoxystilbene (DMU-212), was effective against ovarian cancer cell lines A-2780 and SKOV-3 with IC50 values of 0.71 µM and 11.51 µM, respectively. nih.gov
Table 1: Antiproliferative Activity of this compound Analogues
| Compound/Analogue | Cancer Cell Line(s) | IC50 Values |
|---|---|---|
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa, MCF-7, A549 | Not specified |
| Madecassic acid analogues | KB, HepG2 | 3.57 to 6.32 µM researchgate.net |
| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | MCF-7, MDA-MB-231, HL-60 | 0.39 µM (MCF-7), 0.77 µM (MDA-MB-231), 0.37 µM (HL-60) mdpi.com |
| 3,4,4',5-tetramethoxystilbene (DMU-212) | A-2780, SKOV-3 | 0.71 µM (A-2780), 11.51 µM (SKOV-3) nih.gov |
Cell Cycle Arrest and Apoptosis Induction Pathways
The antiproliferative effects of these compounds are mechanistically linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). By halting the cell cycle at specific checkpoints, these analogues prevent cancer cells from completing division. A common observation is the arrest of cells in the G2/M phase of the cell cycle. nih.govmdpi.comnih.govresearchgate.net This arrest is often a precursor to the induction of apoptosis.
Apoptosis is triggered through the modulation of key regulatory proteins. For instance, in MDA-MB-231 triple-negative breast cancer cells, treatment with a homolycorine-type alkaloid, an analogue, led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-xL. mdpi.com A similar upregulation of Bax and downregulation of Bcl-2 was observed in colon cancer cells treated with (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol. nih.gov This alteration in the Bax/Bcl protein ratio is a hallmark of the intrinsic apoptotic pathway. Furthermore, the activation of caspases, the executioner enzymes of apoptosis, such as caspase-3 and caspase-9, has been reported in ovarian and colon cancer cells following treatment with these analogues. nih.govnih.gov In some cases, apoptosis is induced via the extrinsic pathway, involving death receptors like Fas. nih.gov
Microtubule Dynamics Modulation and Tubulin Polymerization Inhibition
A key molecular target for many this compound analogues is tubulin, the protein subunit of microtubules. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, these compounds can effectively halt mitosis and induce cell death.
These stilbene (B7821643) analogues have been shown to inhibit the polymerization of tubulin, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.commdpi.com This prevents the assembly of microtubules, leading to a disruption of the mitotic spindle and subsequent arrest of the cell cycle in the G2/M phase. nih.govmdpi.comnih.gov The inhibitory potency of some of these compounds on tubulin polymerization is significant, with IC50 values in the micromolar range, comparable to the well-known tubulin inhibitor combretastatin (B1194345) A-4. mdpi.comresearchgate.net The 3,4,5-trimethoxyphenyl moiety is a critical structural feature for this potent anti-tubulin activity. mdpi.com
Anti-inflammatory Properties and Immunomodulation
Suppression of Pro-inflammatory Cytokine Production (e.g., NO, IL-6, TNF-α)
In preclinical models of inflammation, these compounds have been shown to effectively reduce the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, resveratrol analogues have been demonstrated to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net For example, tyrosol, a phenolic compound, was found to be a potent inhibitor of IL-1β, IL-6, and TNF-α production. nih.gov The suppression of these inflammatory molecules can help to create a less favorable microenvironment for tumor growth.
Modulation of Intracellular Signaling Pathways (e.g., TLR4/p38)
The anti-inflammatory effects of these compounds are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by LPS. mdpi.comfrontiersin.org Analogues of this compound can interfere with this pathway, leading to a downstream reduction in inflammatory responses. nih.gov
Specifically, these compounds have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that controls the expression of many pro-inflammatory genes. nih.govresearchgate.net They can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38. researchgate.net By targeting these signaling nodes, these analogues can effectively dampen the inflammatory cascade initiated by stimuli like LPS.
Table 2: Anti-inflammatory and Immunomodulatory Activities of this compound Analogues
| Compound/Analogue | Cell/Animal Model | Observed Effect | Molecular Mechanism |
|---|---|---|---|
| Resveratrol analogues | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, IL-6, and TNF-α production. nih.govresearchgate.net | Interference with TLR4-mediated NF-κB activation and suppression of p38 MAPK phosphorylation. nih.govresearchgate.net |
| Tyrosol | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of IL-1β, IL-6, and TNF-α. nih.gov | Not specified |
Antioxidant and Reactive Oxygen Species Scavenging Properties
The antioxidant capabilities of stilbenoids, including this compound, are a key area of research. ontosight.ai These compounds can protect cells from the damaging effects of oxidative stress. ontosight.ai
The primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl (-OH) groups to free radicals, thereby neutralizing them. The presence and position of hydroxyl and methoxy (B1213986) groups on the stilbene backbone significantly influence this activity. researchgate.net
Research on related stilbenoids, such as resveratrol, has shown that the 4'-hydroxyl group is crucial for their antioxidant capacity. calstate.edu The trimethoxy substitution pattern, as seen in this compound, also plays a role in modulating the electronic properties of the molecule, which in turn affects its ability to scavenge free radicals. researchgate.netcalstate.edu
The process of free radical quenching can be quantified by various assays, such as the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) radical scavenging assay, which measures the ability of an antioxidant to donate a hydrogen atom. nih.gov Studies on structurally similar compounds indicate that the specific arrangement of functional groups influences their radical scavenging efficacy. nih.gov
Table 1: Factors Influencing Free Radical Quenching in Stilbenoids
| Structural Feature | Influence on Antioxidant Activity |
| Hydroxyl Groups (-OH) | Act as hydrogen donors to neutralize free radicals. researchgate.net |
| 4'-Hydroxyl Group | Considered critical for the antioxidant capacity of many stilbenoids. calstate.edu |
| Methoxy Groups (-OCH3) | Modulate the electronic properties and can enhance antioxidant potential. researchgate.netcalstate.edu |
| Stilbene Backbone | Provides the core structure for delocalization of the resulting radical, enhancing stability. ontosight.ai |
Singlet oxygen (¹O₂), a high-energy form of oxygen, is a major contributor to oxidative damage in biological systems. tandfonline.com Some stilbenes have demonstrated an ability to selectively quench ¹O₂, offering a targeted antioxidant defense. tandfonline.comnih.gov The mechanism of quenching can be either physical, involving the deactivation of ¹O₂ without chemical reaction, or chemical, where the stilbene itself is oxidized. rsc.org
Studies on resveratrol and its derivatives have revealed that the quenching of singlet oxygen can occur through different pathways, including [4+2] and [2+2] cycloaddition reactions with the double bond of the stilbene structure. calstate.edu The presence of methoxy groups can influence the reaction pathway and the efficiency of quenching. For instance, the trimethylated derivative of resveratrol has been shown to react with singlet oxygen to form a bisendoperoxide product via a sequential Diels-Alder reaction. calstate.edu
The rate of singlet oxygen quenching is an important parameter in evaluating the protective efficacy of these compounds. Kinetic experiments have shown that while some stilbenes are effective quenchers, their efficiency can vary significantly depending on their specific chemical structure and the solvent system used. calstate.edunih.gov
Antimicrobial Activities (where applicable to the stilbene class)
Stilbenoids, as a class of compounds, are known for their role in plant defense against pathogens, which has led to investigations into their antimicrobial properties. nih.govnih.gov
A primary antimicrobial mechanism of stilbenoids involves the disruption of microbial cell membranes. nih.govmdpi.com Due to their lipophilic nature, these compounds can partition into the lipid bilayer of bacterial and fungal membranes. nih.gov This insertion leads to a cascade of detrimental effects:
Increased Membrane Fluidity and Permeability: The presence of stilbenoids within the membrane disrupts the ordered lipid packing, leading to increased fluidity and permeability. nih.govmdpi.com This can cause the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. nih.govacs.org
Alteration of Membrane Potential: Disruption of the membrane can lead to depolarization, affecting processes that rely on the electrochemical gradient across the membrane. nih.govmdpi.com
Disturbance of Membrane-Embedded Proteins: The altered lipid environment can impair the function of essential membrane proteins involved in transport and energy production. nih.gov
The effectiveness of this membrane disruption can depend on the specific stilbenoid and the composition of the microbial membrane. nih.govresearchgate.net For example, the presence of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria can present a barrier to the action of some antimicrobial agents. researchgate.net
Beyond direct membrane damage, stilbenoids can also exert their antimicrobial effects by interfering with crucial metabolic pathways within the microbial cell. nih.gov
Inhibition of Enzymes: Some stilbenes have been shown to inhibit key microbial enzymes. For instance, certain synthetic aza-stilbenes can act as competitive inhibitors of MurD, an enzyme involved in the synthesis of the bacterial cell wall component peptidoglycan. mdpi.com
Targeting Mitochondria: In fungi, stilbenoids can target mitochondria, the powerhouses of the cell. By permeabilizing the mitochondrial membrane, they can trigger the release of cytochrome c and activate apoptotic pathways, leading to programmed cell death. nih.gov
Downregulation of Virulence Factors: Some stilbenoids can inhibit the expression of toxins and other virulence factors produced by pathogenic bacteria, thereby reducing their ability to cause disease. For example, resveratrol has been found to inhibit the expression of alpha-hemolysin (B1172582) in Staphylococcus aureus. nih.gov
Interference with Biosynthetic Pathways: The antifungal activity of some stilbenes has been attributed to the downregulation of the ergosterol (B1671047) biosynthesis pathway, which is essential for fungal membrane integrity. mdpi.com
The ability to target multiple cellular processes contributes to the broad-spectrum antimicrobial potential of the stilbene class of compounds. nih.govmdpi.com
Structure Activity Relationship Sar Studies and Rational Design
Influence of Phenolic Hydroxyl and Methoxy (B1213986) Substituents on Bioactivity
The biological activity of (E)-4-(3,4,5-Trimethoxystyryl)phenol is profoundly influenced by its characteristic phenolic hydroxyl (-OH) group and the three methoxy (-OCH₃) groups on its phenyl rings. These substituents dictate the molecule's electronic properties, polarity, and ability to interact with biological targets.
The phenolic hydroxyl group is a critical determinant of antioxidant activity. nih.gov As an electron-donating group, it facilitates the transfer of a hydrogen atom to neutralize free radicals. nih.gov The presence of hydroxyl groups allows the molecule to form hydrogen bonds with the nucleic acid bases in DNA or with the amino acid residues in proteins, such as enzymes, which can be a key mechanism of action. nih.gov Phenolic compounds can disrupt the phospholipid bilayer of bacterial cells and inhibit enzymes through interactions between their hydroxyl groups and the protein's carboxylic or amino groups. nih.gov
The methoxy groups also play a significant role. The 3,4,5-trimethoxyphenyl (TMP) moiety is a recognized pharmacophore found in various potent biological agents, including anticancer compounds that inhibit tubulin polymerization. nih.gov In terms of antioxidant capacity, an increased number of methoxy groups on a phenolic compound generally correlates with higher activity. nih.gov The methoxyl groups can enhance the activity of stilbenes and other conjugated systems. nih.gov However, in the context of antibacterial action, methoxylated groups on stilbenes have been noted to sometimes decrease the effect compared to the hydroxylated counterparts. nih.gov The interplay between the hydroxyl and methoxy substituents is therefore crucial and can lead to different effects depending on the biological target.
| Functional Group | Contribution to Antioxidant Activity | Contribution to Anticancer/Cytotoxic Activity | Contribution to Antibacterial Activity |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Strongly enhancing; acts as a hydrogen donor to neutralize free radicals. nih.gov | Can form hydrogen bonds with target proteins like enzymes and interact with DNA. nih.gov | Can disrupt bacterial membranes and interact with bacterial proteins. nih.gov |
| Methoxy (-OCH₃) Groups | Enhancing; more methoxy groups generally increase antioxidant potential. nih.gov | The 3,4,5-trimethoxyphenyl moiety is a key feature in potent tubulin polymerization inhibitors. nih.gov | May decrease the antibacterial effect in some stilbene (B7821643) structures. nih.gov |
Stereochemical Considerations: Role of (E)-Configuration versus (Z)-Configuration
In the vast majority of published research, the (E)-isomer is the one synthesized and evaluated for biological activity. researchgate.netresearchgate.net This focus suggests that the (E)-configuration is either more chemically stable, more biologically active, or both. For many stilbenoids, the (E)-isomer is thermodynamically more stable and often exhibits greater biological potency compared to its (Z)-counterpart. The planar, elongated shape of the (E)-isomer may allow for more effective binding to target sites, such as the colchicine-binding site on tubulin, where a specific three-dimensional conformation is required for activity. While direct comparative studies on the (E) versus (Z) isomers of 4-(3,4,5-Trimethoxystyryl)phenol are not extensively detailed in available literature, the consistent use of the (E)-isomer in rational drug design points to its accepted importance for achieving the desired biological effects.
Modulating Pharmacokinetic Profiles through Structural Modification
The pharmacokinetic profile of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy and duration of action. For this compound, its inherent structure provides a foundation with favorable "drug-like" properties, but also opportunities for modification to optimize its behavior in the body.
The molecule's properties can be assessed against established guidelines like Lipinski's rule of five, which predicts oral bioavailability. mdpi.com this compound has a molecular weight well under 500 Da, one hydrogen bond donor (the phenolic -OH), and four hydrogen bond acceptors (the oxygen atoms in the -OH and three -OCH₃ groups), fitting well within these rules. mdpi.comnih.gov
Structural modifications can be rationally applied to modulate its ADME profile. For instance, the phenolic hydroxyl group is a potential site for phase II metabolism, where enzymes can attach glucuronic acid or sulfate (B86663) groups, increasing water solubility and facilitating excretion. Masking this hydroxyl group, perhaps by converting it to an ether or an ester, could slow this metabolic process and potentially prolong the compound's half-life. Conversely, the methoxy groups can be targets for O-demethylation by cytochrome P450 enzymes. Altering the substitution pattern or introducing groups that block metabolic attack are common strategies. Furthermore, adding specific substituents, such as fluorine atoms, to the stilbene scaffold has been shown to increase membrane permeability and alter the compound's partition coefficient, which can enhance absorption and distribution. nih.gov
| Property | Value/Prediction | Significance for Pharmacokinetics |
|---|---|---|
| Molecular Weight | ~272.3 g/mol | Fulfills Lipinski's rule (≤500), favoring good absorption and diffusion. mdpi.com |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Fulfills Lipinski's rule (≤5), contributing to good membrane permeability. mdpi.com |
| Hydrogen Bond Acceptors | 4 (-OH, 3x -OCH₃) | Fulfills Lipinski's rule (≤10), influencing solubility and binding interactions. mdpi.com |
| Metabolic Sites | Phenolic -OH (Phase II conjugation); -OCH₃ groups (O-demethylation) | These sites are targets for metabolism, which can be modified to control the drug's half-life. |
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug design, allowing for the elucidation of SAR at a molecular level before committing to costly and time-consuming synthesis. nih.gov These methods are widely applied to study compounds like this compound to predict their properties and interaction with biological targets.
Molecular Docking is a primary technique used to predict how a molecule (ligand) binds to the active site of a target protein. mdpi.com For this compound, docking studies could simulate its placement within the binding pocket of an enzyme like a protein kinase or a structural protein like tubulin. nih.govmdpi.com These simulations can reveal crucial binding interactions, such as hydrogen bonds formed by the phenolic -OH group or hydrophobic interactions involving the phenyl rings, thereby explaining the basis of its biological activity. mdpi.com
Density Functional Theory (DFT) calculations are used to understand the electronic structure of the molecule. researchgate.netresearchgate.net By calculating properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map, researchers can predict the molecule's reactivity. researchgate.netresearchgate.net The MEP map, for example, can identify electron-rich regions (like the oxygen atoms) that are likely to act as hydrogen bond acceptors, guiding the understanding of intermolecular interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By computing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogs of this compound, a predictive QSAR model can be built. This model can then be used to estimate the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. nih.gov
| Computational Method | Purpose | Insights Gained for this compound |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. mdpi.comresearchgate.net | Identifies key amino acid interactions; explains binding selectivity and potency. mdpi.com |
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. researchgate.netresearchgate.net | Reveals electron distribution (MEP), orbital energies (HOMO-LUMO), and sites prone to chemical reaction. researchgate.net |
| QSAR Modeling | Develop predictive models for biological activity based on structure. nih.gov | Correlates specific structural features with activity, guiding the design of more potent analogs. nih.gov |
Translational Research Perspectives and Future Avenues
Development of Next-Generation Stilbenoid Analogues with Enhanced Potency and Selectivity
The core structure of (E)-4-(3,4,5-Trimethoxystyryl)phenol, characterized by its trimethoxyphenyl and phenol (B47542) moieties, serves as a valuable template for the design of new, more effective stilbenoid analogues. The goal is to synthesize compounds with improved potency against specific molecular targets and greater selectivity to minimize off-target effects.
Researchers are actively exploring modifications to the stilbene (B7821643) scaffold to enhance its therapeutic properties. nih.gov This includes the introduction of additional hydroxyl or methoxy (B1213986) groups, which can influence the compound's biological activity. nih.gov For instance, the fully methylated analogue of resveratrol (B1683913), (E)-3,5,4′-trimethoxystilbene (TMS), has shown potential as a vascular-targeting agent. nih.gov Furthermore, structural isomers, such as (Z)-TMS, have demonstrated significantly higher anti-proliferative activity compared to the parent compound. nih.gov
The synthesis of hybrid molecules represents another promising strategy. By combining the pharmacophoric features of this compound with other biologically active scaffolds, such as chalcones or 1,2,4-triazoles, novel compounds with dual-targeting capabilities can be developed. mdpi.com For example, a hybrid of a chalcone (B49325) and a 1,2,4-triazole (B32235) has been designed to target both tubulin polymerization and aromatase, offering a multi-pronged approach to cancer therapy. mdpi.com
The development of new chemotherapeutic agents targeting malignant tumors through various mechanisms is a significant area of research. nih.gov The trimethoxyphenyl (TMP) moiety is a key pharmacophoric structure that binds to tubulin, inhibiting cell division. nih.gov This has led to the development of numerous microtubule-targeting agents containing the TMP group. nih.gov Recent work has focused on creating new series of 3,4,5-trimethoxyphenyl thiazole (B1198619) pyrimidines, with some compounds showing promising cytostatic activity against various cancer cell lines. nih.gov
Table 1: Examples of Stilbenoid Analogues and Their Reported Activities
| Compound/Analogue Class | Structural Modification | Reported Biological Activity | Reference |
| (E)-1,2,3-trimethoxy-5-(4-methylstyryl)benzene | Methyl group on the styryl ring | Potent antiproliferative agent against leukemia cell lines. | researchgate.net |
| (Z)-3,5,4′-trimethoxystilbene ( (Z)-TMS) | Isomerization from (E) to (Z) configuration | Strong anti-proliferative activity, cell cycle arrest at G2/M phase, inhibition of tubulin polymerization. | nih.gov |
| (E)-5-(3-(1H-1,2,4-triazol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)-2-methoxyphenol | Addition of a 1,2,4-triazole moiety | Potent antiproliferative compound against breast cancer and other cancer cell lines; inhibits tubulin polymerization and aromatase. | mdpi.com |
| 3,4,5-trimethoxyphenyl thiazole pyrimidines | Hybrid of trimethoxyphenyl, thiazole, and pyrimidine (B1678525) rings | Promising cytostatic activity against multiple cancer cell lines. | nih.gov |
Novel Therapeutic Applications Beyond Current Indications
While much of the research on this compound and its analogues has centered on their anticancer properties, their diverse biological activities suggest potential applications in other therapeutic areas. nih.gov The stilbene scaffold is known to possess anti-inflammatory, antimicrobial, antifungal, and neuroprotective properties. nih.gov
The potential for stilbene-based compounds in treating diabetes and obesity is also being explored. nih.gov Furthermore, some stilbene derivatives have shown inhibitory effects on viral replication, as demonstrated in in vitro studies against the SARS coronavirus. nih.gov Recent research also suggests that stilbene-based compounds could be promising candidates for anti-COVID-19 drugs by disrupting the spike protein. nih.gov
The development of hybrid compounds also opens up new therapeutic avenues. For instance, chalcone-salicylate hybrids are being investigated for their potential as anticancer agents through the inhibition of estrogen receptor alpha (ERα). mdpi.com This highlights the versatility of molecular hybridization in creating compounds with novel mechanisms of action and therapeutic applications. mdpi.com
Advanced Delivery Systems for Optimized Biological Efficacy
A significant challenge in the clinical translation of polyphenolic compounds like this compound is their limited water solubility and bioavailability. nih.gov To overcome these limitations, researchers are developing advanced drug delivery systems (DDS) to enhance their absorption, stability, and cellular uptake. nih.govnih.gov
Lipid-based systems are a common approach for encapsulating poorly water-soluble compounds. nih.gov These include:
Liposomes: These are phospholipid vesicles that can encapsulate hydrophilic drugs in their aqueous core and hydrophobic drugs within their lipid bilayer. nih.gov
Phytosomes: These are lipid-compatible complexes of natural active ingredients that improve absorption and bioavailability.
Emulsions and Nanoparticles: These formulations can also improve the delivery of hydrophobic compounds. nih.gov
The goal of these DDS is to increase the bioavailability and bioaccessibility of the compound by improving its stability and solubility. nih.gov By ensuring targeted delivery and controlled release, these systems can maximize the therapeutic effects of the compound while minimizing potential side effects. nih.gov The subcutaneous route of administration is also being explored for biotherapeutics, with research focusing on understanding the complex physiological pathways that govern drug transport and distribution in the subcutaneous space. nih.govnih.gov
Systems Biology Approaches to Elucidate Broader Biological Networks
Understanding the full spectrum of a compound's biological effects requires a shift from a single-target to a network-level perspective. Systems biology offers a powerful approach to unravel the complex and dynamic biological networks that are influenced by this compound. preprints.orgresearchgate.net
Biological networks are intricate systems of interacting molecules, including genes, proteins, and metabolites. researchgate.netmdpi.com By analyzing these networks, researchers can gain insights into cellular processes and identify potential drug targets. mdpi.com The analysis of these networks can help in understanding the complex behavior of cellular systems. researchgate.net
The study of the interactome, which represents the complete set of protein-protein interactions in a cell, has grown significantly. nih.gov Tools like Cytoscape are used to build, represent, and analyze these complex networks, allowing for the characterization of signaling pathways and the prediction of protein function. nih.gov
A key challenge is to move beyond static representations of these networks to dynamic models that capture their temporal changes. preprints.org Biological systems are constantly changing in response to internal and external stimuli, and their networks are continuously rewired. preprints.orgmdpi.com Dynamic network biology aims to model and analyze how these networks evolve over time, providing a more realistic understanding of biological processes, disease progression, and drug response. preprints.org By integrating experimental data with computational modeling, systems biology approaches can provide a comprehensive view of the molecular terrain and pave the way for novel therapeutic strategies. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-(3,4,5-Trimethoxystyryl)phenol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via a Heck coupling reaction between 3,4,5-trimethoxystyrene derivatives and 4-hydroxyphenylboronic acid. Key parameters include:
-
Catalyst system : Palladium(II) acetate with ligands like triphenylphosphine.
-
Solvent : Dimethylformamide (DMF) or acetonitrile under inert atmosphere.
-
Temperature : 80–100°C for 12–24 hours.
-
Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Yield optimization involves adjusting stoichiometric ratios (1:1.2 for boronic acid:styrene derivative) and monitoring reaction progress via TLC. For analogs, substituent effects on the phenolic ring may require modified coupling conditions (e.g., microwave-assisted synthesis) .- Data Table :
| Starting Materials | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 3,4,5-Trimethoxybromostyrene | Pd(OAc)₂ | DMF | 90 | 68 | 98.5 |
| 4-Hydroxyphenylboronic acid | PPh₃ | MeCN | 85 | 72 | 99.1 |
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 16.2 Hz for trans-vinylic protons). Key peaks include aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.6–3.9 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 300.1 (calculated for C₁₇H₁₈O₄).
- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (e.g., C 68.34%, H 6.00%, O 25.66%).
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%).
Advanced Research Questions
Q. What strategies are effective in studying the compound's structure-activity relationship (SAR) in biological targets?
- Methodological Answer :
- Analog Synthesis : Modify the phenolic hydroxyl group (e.g., methylation) or trimethoxy substituents to evaluate steric/electronic effects. For example, replacing 3,4,5-trimethoxy with 3,5-dimethoxy groups (as in pterostilbene analogs) can reveal substituent-dependent activity .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or antioxidant enzymes. Validate with mutagenesis studies if binding pockets are known.
- In Vitro Assays : Test analogs in dose-response assays (e.g., IC₅₀ in cancer cell lines) and correlate results with structural features.
Q. How can in vitro findings for this compound be translated to in vivo models, considering pharmacokinetic challenges?
- Methodological Answer :
- Bioavailability Enhancement : Use lipid-based nanoformulations (e.g., liposomes) or PEGylation to improve solubility and half-life. Pterostilbene analogs show enhanced absorption via this approach .
- Metabolic Stability : Conduct liver microsome assays to identify major metabolites (e.g., O-demethylation products) and adjust dosing regimens.
- In Vivo Validation : Use xenograft models (e.g., MDA-MB-231 breast cancer) with oral/intraperitoneal administration. Monitor plasma levels via LC-MS/MS and correlate with efficacy/toxicity endpoints.
Contradiction Analysis
- Storage Conditions : While recommends 2–8°C for a structurally unrelated compound, this compound may require desiccation at −20°C due to phenolic oxidation susceptibility. Stability studies (TGA/DSC) are advised to determine optimal storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
